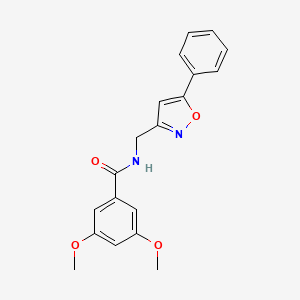

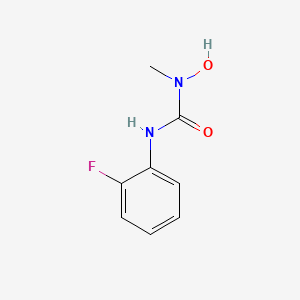

1-(1,3,4-三甲基-2,6-二氧代嘧啶-5-基)磺酰基哌啶-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

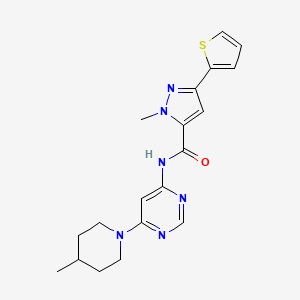

The compound "Ethyl 1-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylpiperidine-4-carboxylate" is not directly mentioned in the provided papers. However, the papers do discuss various ethyl pyrimidine carboxylate derivatives with sulfonyl groups, which share some structural similarities. These compounds are of interest due to their potential biological activities, including antibacterial, immunobiological, and herbicidal properties, as well as their role as inhibitors in various biological pathways .

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions, such as the three-component reaction used to synthesize a series of ethyl-1-(4-aminosulfonylphenyl)-5-aryl-3-hydroxy-2-oxo-3-pyrroline-4-carboxylates . Another example is the reaction of ethyl 5-cyano-6-mercaptonicotinate derivatives with N-[4-(aminosulfonyl) phenyl]-2-chloroacetamide derivatives to yield various ethyl pyrimidine carboxylate derivatives . These synthetic routes often employ nucleophilic substitution reactions and cyclization steps to construct the pyrimidine core and introduce the sulfonyl group.

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (PMR or ^1H NMR) spectroscopy, and mass spectrometry . These methods help establish the presence of functional groups, such as the sulfonyl group and the pyrimidine ring, and confirm the overall molecular structure.

Chemical Reactions Analysis

The chemical reactivity of these compounds can involve hydrolytic activation or decomposition pathways, as seen in the case of the herbicidally active ethyl pyrazole carboxylate derivative, which hydrolyzes under weakly basic conditions to afford various products . These reactions are important for understanding the mode of action of these compounds, especially when they function as pro-pesticides or inhibitors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the sulfonyl group and the pyrimidine ring contributes to their potential biological activities. For instance, some of the synthesized compounds have been evaluated for their antioxidant activity using assays like the diphenylpicrylhydrazyl (DPPH) assay and DNA strand scission assay . Additionally, structure-activity relationship (SAR) studies help in identifying potent inhibitors of transcriptional activation in T cells, which is indicative of their chemical properties influencing biological activity .

科学研究应用

分子结构分析

类似化合物的分子结构,例如 5-氨基-3-(4,6-二甲基嘧啶-2-氨基)-1-甲基-1H-吡唑-4-羧酸乙酯,已被确定,展示了分子内和分子间氢键在决定分子空间排列中的重要性。该分析为理解类似化合物的化学行为和潜在反应性提供了基础知识,包括 1-(1,3,4-三甲基-2,6-二氧代嘧啶-5-基)磺酰基哌啶-4-羧酸乙酯 (Wu 等,2005)。

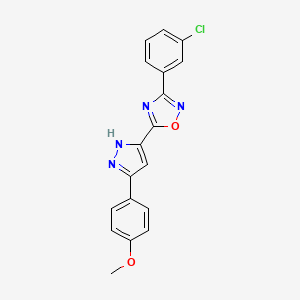

抗菌剂合成

具有与 1-(1,3,4-三甲基-2,6-二氧代嘧啶-5-基)磺酰基哌啶-4-羧酸乙酯相似的结构的化合物已被合成并评估为抗菌剂。例如,合成了具有亚磺酰或磺酰基团的 1-环丙基-和 1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物,并显示出有效的抗菌性能 (Miyamoto 等,1987)。

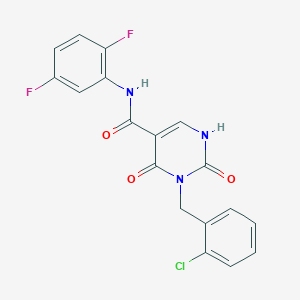

抗氧化剂

取代的 2-(1-氨基环丁基)-5-(苯甲酰氧基)-6-羟基嘧啶-4-羧酸乙酯衍生物的合成和表征显示出有希望的抗氧化活性。这项研究突出了 1-(1,3,4-三甲基-2,6-二氧代嘧啶-5-基)磺酰基哌啶-4-羧酸乙酯衍生物作为抗氧化剂的潜力,为新型治疗化合物的开发做出贡献 (Asha 等,2009)。

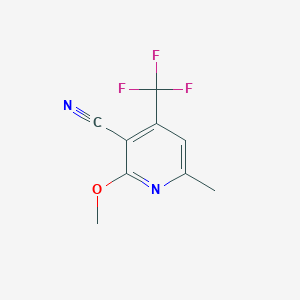

除草剂活性

对相关化合物(例如 5-[N-(5,7-二甲氧基-2H-1,2,4-噻二唑-[2,3-a]嘧啶-2-亚氨基)磺酰基]-1,3-二甲基吡唑-4-羧酸乙酯)的研究阐明了它们的分解/水解活化途径,显示出有效的除草剂活性。这表明 1-(1,3,4-三甲基-2,6-二氧代嘧啶-5-基)磺酰基哌啶-4-羧酸乙酯及其衍生物可以探索用于除草剂应用,利用它们的化学反应性进行植物保护 (Okajima 等,1991)。

属性

IUPAC Name |

ethyl 1-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O6S/c1-5-24-14(20)11-6-8-18(9-7-11)25(22,23)12-10(2)16(3)15(21)17(4)13(12)19/h11H,5-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWOXQBBWZDLRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B3018287.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3018290.png)

![2-chloro-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]propanamide](/img/structure/B3018294.png)

![6-[[4-(2,5-dimethylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B3018295.png)

![3-(3,4-Dimethoxyphenyl)-6-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3018297.png)